N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide
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Overview
Description
N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, an oxadiazole ring, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Formation of the Thiophene Sulfonamide Moiety:
Coupling of the Acetylphenyl Group: The final step involves coupling the acetylphenyl group to the oxadiazole-thiophene-sulfonamide intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and acetylphenyl moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring and the sulfonamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)-N’-(4-chlorophenyl)urea
- 3-Acetylphenyl N-(4-chlorophenyl)carbamate
Uniqueness
N-(3-Acetylphenyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-methylthiophene-3-sulfonamide is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the oxadiazole ring and thiophene sulfonamide moiety distinguishes it from other similar compounds, enhancing its reactivity and stability.
Properties
Molecular Formula |
C21H16ClN3O4S2 |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-12(26)15-4-3-5-17(10-15)25-31(27,28)19-11-18(30-13(19)2)21-23-20(24-29-21)14-6-8-16(22)9-7-14/h3-11,25H,1-2H3 |
InChI Key |
MDIWFXUJPFTABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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